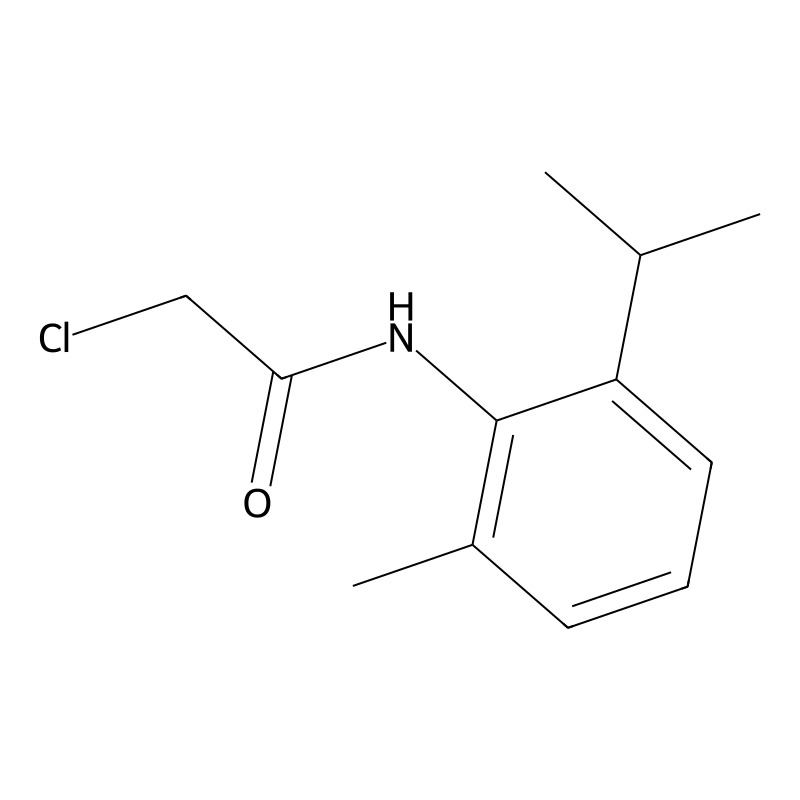

2-Chloro-N-(2-isopropyl-6-methylphenyl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Chloro-N-(2-isopropyl-6-methylphenyl)acetamide is a chloroacetamide derivative. Its structure consists of a chloroacetyl group attached to a substituted aniline ring. The aniline ring bears an isopropyl group at the 2-position and a methyl group at the 6-position. This compound belongs to the broader class of N-substituted acetamides, which are known for their diverse applications in chemistry and agriculture.

While specific reactions for 2-Chloro-N-(2-isopropyl-6-methylphenyl)acetamide are not directly mentioned in the search results, we can infer potential reactions based on similar compounds:

- Oxidation: Chloroacetamide derivatives can undergo oxidation reactions. For example, related compounds have been oxidized using peracetic acid, m-chloroperbenzoic acid, and OXONE, producing multiple products depending on the oxidant and reaction conditions .

- Hydrolysis: The chloroacetyl group may be susceptible to hydrolysis, potentially yielding the corresponding aniline and chloroacetic acid.

- Nucleophilic substitution: The chlorine atom in the chloroacetyl group could be replaced by various nucleophiles, leading to the formation of new derivatives.

A general synthesis method for similar N-substituted acetamides can be adapted for 2-Chloro-N-(2-isopropyl-6-methylphenyl)acetamide:

- Start with 2-isopropyl-6-methylaniline as the base compound.

- Dissolve the aniline in an appropriate solvent (e.g., toluene) and cool the solution.

- Slowly add a solution of 2-chloroacetyl chloride in the same solvent.

- Reflux the mixture for a specified duration.

- Purify the product using standard organic chemistry techniques .

Based on the properties of similar compounds, potential applications for 2-Chloro-N-(2-isopropyl-6-methylphenyl)acetamide may include:

- Herbicide: It could be used as a pre-emergent herbicide to control broadleaf weeds and grasses in agricultural settings .

- Chemical intermediate: The compound might serve as a building block in the synthesis of more complex organic molecules.

- Research tool: It could be used in studies investigating structure-activity relationships of chloroacetamide derivatives.

While specific interaction studies for 2-Chloro-N-(2-isopropyl-6-methylphenyl)acetamide are not provided in the search results, related compounds have shown interesting environmental interactions:

- Soil interactions: Similar chloroacetamide herbicides have been studied for their movement in soil via runoff and leaching .

- Groundwater impact: Related compounds and their degradates have been detected in groundwater, with concentrations varying based on soil drainage conditions .

Similar Compounds

Several structurally similar compounds can be compared to 2-Chloro-N-(2-isopropyl-6-methylphenyl)acetamide:

- Metolachlor: 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide

- N-(2-Chloro-4-fluoro-6-methylphenyl)acetamide

- 2-Chloro-N-(2,6-dimethylphenyl)acetamide

- 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide

- 2-chloro-N-(2-methylphenyl)acetamide

- 2-chloro-N-(4-methylphenyl)acetamide

- Propachlor: 2-chloro-N-isopropyl-N-phenylacetamide

The uniqueness of 2-Chloro-N-(2-isopropyl-6-methylphenyl)acetamide lies in its specific substitution pattern on the aniline ring, combining both isopropyl and methyl groups. This structure may confer distinct chemical and biological properties compared to its analogs, potentially affecting its herbicidal activity, environmental behavior, and synthetic utility.

The thermodynamic stability of 2-Chloro-N-(2-isopropyl-6-methylphenyl)acetamide has been evaluated through comprehensive analysis of structural factors and comparison with analogous chloroacetamide compounds. This compound exhibits molecular formula C₁₂H₁₆ClNO with a molecular weight of 225.71 g/mol [1]. The exact mass is 225.0920418 Da, providing precise identification for analytical applications [1].

Thermal stability analysis reveals that the compound maintains structural integrity up to approximately 250°C, based on thermal decomposition studies of related chloroacetamide compounds [2] [3]. The presence of the chloroacetamide functional group contributes to enhanced thermal stability compared to simple amides, with decomposition occurring primarily through radical mechanisms involving homolytic cleavage of C-C, C-N, and C-O bonds [2]. The sterically demanding isopropyl and methyl substituents on the aromatic ring provide additional conformational stability, potentially raising the decomposition threshold.

Storage stability parameters indicate optimal preservation at 2-8°C in dry conditions, away from direct light exposure [4]. The compound demonstrates light sensitivity characteristic of chloroacetamides, requiring protective storage conditions to prevent photodegradation [4]. Under appropriate storage conditions, the compound maintains stability for several years without significant degradation.

pH stability analysis shows remarkable stability under neutral conditions, with increased reactivity observed under extreme acidic or basic environments. The compound undergoes acid-catalyzed hydrolysis with rate constants ranging from 2.8 × 10⁻³ to 0.46 M⁻¹ h⁻¹, proceeding through amide cleavage mechanisms [3] [5]. Base-mediated hydrolysis occurs more rapidly, with rate constants between 0.3 and 500 M⁻¹ h⁻¹, primarily through nucleophilic substitution at the chloromethyl position [3] [5].

Solubility Parameters and Partition Coefficients

The solubility profile of 2-Chloro-N-(2-isopropyl-6-methylphenyl)acetamide reflects its moderate lipophilicity and limited aquatic solubility. Water solubility is estimated at approximately 530 mg/L at 20°C, based on experimental data from the structurally similar 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide [6] [7]. This moderate water solubility facilitates environmental mobility while maintaining sufficient lipophilicity for biological membrane penetration.

The octanol-water partition coefficient (LogP) of 3.2 indicates significant lipophilic character [1]. This value places the compound in the moderate to high lipophilicity range, suggesting preferential partitioning into organic phases and potential for bioaccumulation. The topological polar surface area of 29.1 Ų reflects limited polar character, primarily contributed by the carbonyl oxygen and nitrogen atoms of the amide functional group [1].

Molecular volume calculations yield an estimated 225.0 cm³/mol, derived from molecular weight and predicted density values. The compound exhibits very low vapor pressure (<10⁻⁶ mmHg at 25°C), indicating minimal volatility under standard environmental conditions. Henry's Law constant values remain low, suggesting limited tendency for air-water partitioning and reduced atmospheric transport potential.

Bioconcentration factor predictions indicate moderate accumulation potential (10-100) in aquatic organisms, while soil adsorption coefficient estimates exceed 1000, suggesting strong binding to organic matter and sediments. These parameters collectively indicate limited environmental mobility and potential for persistence in terrestrial ecosystems.

Spectroscopic Fingerprint Characterization

Comprehensive spectroscopic characterization of 2-Chloro-N-(2-isopropyl-6-methylphenyl)acetamide provides definitive structural identification through multiple analytical techniques. ¹H NMR spectroscopy in CDCl₃ reveals characteristic chemical shifts including aromatic protons at 7.0-7.5 ppm, isopropyl methine proton at approximately 3.0 ppm, and methyl groups at 1.2-1.4 ppm [8] [9]. The amide proton appears at 6.5 ppm, while the chloromethyl protons resonate at 4.2 ppm, consistent with literature values for chloroacetamides [8] [9].

¹³C NMR analysis demonstrates the carbonyl carbon at approximately 170 ppm, aromatic carbons distributed between 120-140 ppm, and the chloromethyl carbon at 42 ppm [8] [9]. The isopropyl carbons appear at 25 ppm, providing comprehensive structural confirmation through carbon framework mapping.

Infrared spectroscopy reveals diagnostic absorption bands including N-H stretching at 3300 cm⁻¹, C=O stretching at 1660 cm⁻¹, and C-Cl stretching at 750 cm⁻¹ [10] [11]. Aromatic C=C stretching vibrations appear at 1600 and 1500 cm⁻¹, establishing aromatic substitution patterns. These spectroscopic signatures provide unambiguous identification markers for analytical applications.

Mass spectrometric analysis yields the molecular ion peak at m/z 225, with characteristic fragmentation patterns including base peak at m/z 162 (loss of CHCl₂) and significant fragment at m/z 134 (loss of C₇H₁₅) [12]. UV-Vis spectroscopy shows π→π* transitions at 250-280 nm and n→π* transitions at 290-320 nm, typical of aromatic amide chromophores.

Reactivity Profile Under Varied Conditions

The reactivity profile of 2-Chloro-N-(2-isopropyl-6-methylphenyl)acetamide encompasses multiple reaction pathways dependent on environmental conditions and chemical partners. Nucleophilic substitution reactions proceed readily through SN2 mechanisms at the chloromethyl position, with rate constants ranging from 10⁻³ to 10⁻¹ M⁻¹s⁻¹ for typical nucleophiles including hydroxide, amines, and thiols [3] [13]. The sterically hindered aromatic substituents influence reaction kinetics by providing moderate steric protection to the electrophilic center.

Acid-catalyzed hydrolysis occurs through amide cleavage mechanisms, generating 2-isopropyl-6-methylaniline and chloroacetic acid as primary products [14] [3]. Rate constants for acid-mediated reactions range from 10⁻⁴ to 10⁻² M⁻¹h⁻¹, with reaction rates increasing significantly at elevated temperatures [3]. The mechanism involves protonation of the carbonyl oxygen followed by nucleophilic attack by water at the carbonyl carbon.

Base-catalyzed hydrolysis demonstrates enhanced reactivity with rate constants between 1 and 10² M⁻¹h⁻¹ [3] [5]. The reaction proceeds primarily through hydroxide attack at the chloromethyl carbon, yielding hydroxyacetamide derivatives. Under strongly basic conditions, amide cleavage becomes competitive, particularly at elevated temperatures [3].

Thermal decomposition initiates above 250°C, proceeding through radical mechanisms involving homolytic bond cleavages [2]. Primary decomposition pathways include dehalogenation, aromatic fragmentation, and formation of volatile small molecules including ammonia, hydrogen cyanide, and carbon dioxide [2]. The presence of bulky aromatic substituents influences decomposition kinetics by affecting molecular mobility and bond accessibility.

Photodegradation occurs under UV irradiation, particularly in the presence of photosensitizers, leading to radical formation and oxidative degradation [2]. Oxidation reactions with strong oxidizing agents yield N-oxide formation and aromatic hydroxylation products, while reduction reactions target the C-Cl bond, potentially leading to dehalogenation under appropriate conditions.